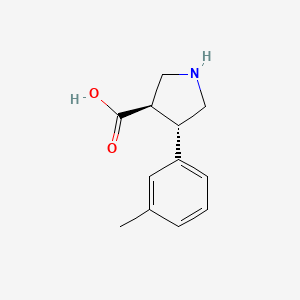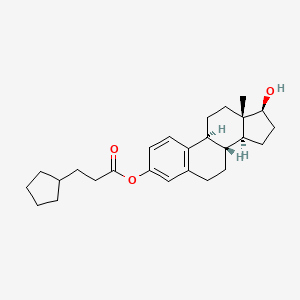
L-Fructose
Übersicht
Beschreibung
L-Fructose: is a naturally occurring ketohexose, commonly referred to as fruit sugar. It is a simple ketonic monosaccharide found in many plants, where it is often bonded to glucose to form the disaccharide sucrose. This compound is known for its sweet taste and is widely used in the food industry as a sweetener. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : L-Fructose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of glucose using glucose isomerase to produce fructose. This process can be carried out under mild conditions, typically at a pH of 7-8 and a temperature of 60-70°C. Another method involves the use of immobilized enzymes, such as glucose isomerase, to convert glucose to fructose in a continuous flow reactor .
Industrial Production Methods: : Industrially, this compound is produced from corn starch through a multi-step process. The starch is first hydrolyzed to glucose using acid or enzyme hydrolysis. The resulting glucose is then isomerized to fructose using glucose isomerase. The fructose is then separated and purified through chromatographic methods to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: : L-Fructose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : this compound can be oxidized to produce hydroxymethylfurfural (HMF) under acidic conditions. This reaction is commonly used in the food industry to produce flavoring agents .
Reduction: : this compound can be reduced to produce sugar alcohols, such as sorbitol, using hydrogenation reactions. This process typically involves the use of a metal catalyst, such as nickel, under high pressure and temperature .
Substitution: : this compound can undergo substitution reactions to form various derivatives. For example, it can react with acetic anhydride to produce fructose acetate, which is used in the synthesis of other organic compounds .
Common Reagents and Conditions
Oxidation: Acidic conditions, typically using sulfuric acid or hydrochloric acid.
Reduction: Hydrogen gas and a metal catalyst, such as nickel or platinum.
Substitution: Acetic anhydride or other acylating agents.
Major Products
Oxidation: Hydroxymethylfurfural (HMF)
Reduction: Sorbitol
Substitution: Fructose acetate
Wissenschaftliche Forschungsanwendungen
L-Fructose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: : this compound is used as a starting material in the synthesis of various organic compounds. It is also used in the study of carbohydrate chemistry and the development of new synthetic methods .
Biology: : In biological research, this compound is used to study metabolic pathways and the regulation of carbohydrate metabolism. It serves as a model compound for studying the transport and utilization of sugars in cells .
Medicine: : this compound is used in medical research to investigate its effects on metabolic disorders, such as diabetes and obesity. It is also used in the development of new therapeutic agents for the treatment of these conditions .
Industry: : In the food industry, this compound is used as a sweetener in various products, including beverages, baked goods, and confectionery. It is also used in the production of biofuels and biodegradable plastics .
Wirkmechanismus
L-Fructose exerts its effects through various molecular targets and pathways. In the body, this compound is metabolized primarily in the liver, where it is phosphorylated by fructokinase to produce fructose-1-phosphate. This intermediate is then cleaved by aldolase B to produce dihydroxyacetone phosphate and glyceraldehyde, which enter glycolysis and gluconeogenesis pathways .
The metabolism of this compound bypasses the regulatory step of phosphofructokinase in glycolysis, leading to increased production of triglycerides and glucose. This can result in metabolic disturbances, such as insulin resistance and fatty liver disease, when consumed in excess .
Vergleich Mit ähnlichen Verbindungen
L-Fructose is similar to other monosaccharides, such as glucose and galactose, but it has unique properties that distinguish it from these compounds.
Similar Compounds
D-Fructose: The enantiomer of this compound, commonly found in nature and used as a sweetener.
Glucose: An aldohexose that is a primary source of energy for cells.
Galactose: An aldohexose that is a component of lactose and is metabolized in the liver.
Uniqueness: : this compound is unique in its ability to bypass the regulatory step of phosphofructokinase in glycolysis, leading to distinct metabolic effects. It is also more soluble in water and has a higher sweetness compared to glucose and galactose .
Eigenschaften
IUPAC Name |
(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-FUTKDDECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420083 | |
| Record name | L-(+)-Fructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7776-48-9 | |
| Record name | L-Fructose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(+)-Fructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7776-48-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRUCTOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8X2IF6RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7856266.png)


![[2,2'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B7856282.png)
![2-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7856300.png)







